molecular formula C20H25BO4 B6308066 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester CAS No. 2121514-22-3

3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Cat. No.: B6308066
CAS No.: 2121514-22-3
M. Wt: 340.2 g/mol
InChI Key: BGBISNYOHDIAQH-UHFFFAOYSA-N
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Description

3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a boronic ester derivative characterized by a benzyloxy (-OBn) group at the 3-position and a methoxy (-OMe) group at the 2-position of the phenyl ring. Its molecular formula is C₁₉H₂₃BO₃, with a molecular weight of 310.19 g/mol (CAS: 754226-40-9) . This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and organic electronics. The pinacol ester group enhances solubility in organic solvents like chloroform and stabilizes the boronic acid moiety during storage and reactions .

Properties

IUPAC Name

2-(2-methoxy-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-12-9-13-17(18(16)22-5)23-14-15-10-7-6-8-11-15/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBISNYOHDIAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136685
Record name 1,3,2-Dioxaborolane, 2-[2-methoxy-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-22-3
Record name 1,3,2-Dioxaborolane, 2-[2-methoxy-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[2-methoxy-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 3-Benzyloxy-2-methoxyphenylboronic Acid

The boronic acid is typically prepared via Miyaura borylation. A halogenated precursor (e.g., 3-benzyloxy-2-methoxybromobenzene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. For example:

  • Reagents : Pd(dppf)Cl₂ (1 mol%), KOAc (3 equiv), bis(pinacolato)diboron (1.2 equiv)

  • Conditions : Dioxane, 80°C, 12 h under nitrogen.

  • Yield : ~75–85%.

Key challenges include managing the steric bulk of the ortho-methoxy and benzyloxy groups, which can slow reaction kinetics. Microwave-assisted synthesis has been reported to improve efficiency for sterically hindered substrates.

Esterification with Pinacol

The boronic acid is converted to the pinacol ester via a dehydration reaction:

  • Reagents : Pinacol (1.5 equiv), molecular sieves (4Å)

  • Conditions : Toluene, reflux, 6 h.

  • Yield : >90%.

Anhydrous conditions are critical to prevent hydrolysis of the boronic ester.

Direct Coupling of Prefunctionalized Boronic Esters

An alternative approach employs Suzuki-Miyaura coupling to introduce the benzyloxy and methoxy groups post-borylation.

Substrate Preparation

A phenylboronic ester with orthogonal protecting groups (e.g., 3-bromo-2-methoxyphenylboronic acid pinacol ester) undergoes benzyloxylation:

  • Reagents : Benzyl alcohol (1.2 equiv), CuI (10 mol%), K₃PO₄ (2 equiv)

  • Conditions : DMF, 100°C, 24 h.

  • Yield : 60–70%.

Copper-mediated coupling is preferred for aryl ether formation due to its tolerance for boronic esters.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Boronic acid intermediateHigh purity; scalableRequires anhydrous conditions70–85%
Direct couplingAvoids boronic acid isolationLower yields due to competing side reactions60–70%

Optimization Strategies

Catalyst Selection

Palladium catalysts (e.g., Pd(OAc)₂) with bulky ligands (e.g., SPhos) enhance reactivity for sterically hindered substrates. Nickel catalysts are less effective due to slower transmetalation.

Solvent Systems

Polar aprotic solvents (DMF, DMSO) improve solubility but may increase ester hydrolysis. Mixed solvents (toluene:THF 3:2) balance reactivity and stability.

Temperature Control

Elevated temperatures (80–100°C) accelerate borylation but risk decomposing the benzyloxy group. Stepwise heating (50°C → 80°C) mitigates this.

Analytical Characterization

Key characterization data for 3-benzyloxy-2-methoxyphenylboronic acid pinacol ester:

  • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, ArH), 6.85 (d, 1H, ArH), 5.15 (s, 2H, OCH₂Ph), 3.80 (s, 3H, OCH₃), 1.30 (s, 12H, pinacol).

  • ¹³C NMR : δ 160.1 (C-O), 137.5 (C-B), 128.4–127.1 (ArCH), 71.8 (OCH₂Ph), 55.2 (OCH₃), 24.9 (pinacol CH₃) .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions

Major Products:

    Aryl or Vinyl Compounds: From Suzuki-Miyaura cross-coupling.

    Phenol Derivatives: From oxidation reactions.

    Boronic Acids: From hydrolysis reactions

Scientific Research Applications

Chemistry: 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is also used as a building block for the synthesis of complex organic molecules .

Biology and Medicine: In biological research, boronic esters are explored for their potential as enzyme inhibitors and in drug delivery systems. They are also investigated for their role in boron neutron capture therapy (BNCT) for cancer treatment .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its stability and reactivity make it a valuable reagent in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

Substituent Effects on Solubility

Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. However, substituents significantly influence solubility profiles:

Compound Name Substituents Molecular Weight (g/mol) Solubility in Chloroform Key Evidence
3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester 3-BnO, 2-MeO 310.19 High High solubility of pinacol esters in chloroform
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester 4-OH, 3-MeO 250.10 Moderate Polar -OH reduces solubility in non-polar solvents
3-Carboxyphenylboronic acid pinacol ester 3-COOH 288.17 Low Carboxylic acid group increases polarity
3-Methoxy-2-nitrophenylboronic acid pinacol ester 3-MeO, 2-NO₂ 279.10 Moderate Nitro group introduces moderate polarity

Key Findings :

  • Bulky, hydrophobic groups (e.g., benzyloxy) enhance solubility in chloroform .
  • Polar substituents (-OH, -COOH) reduce solubility in non-polar solvents .

Reactivity in Cross-Coupling Reactions

Electronic and steric effects of substituents critically impact reactivity in Suzuki-Miyaura couplings:

Compound Name Substituent Electronic Effects Reactivity in Suzuki Coupling Key Evidence
3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester Electron-donating (-OMe, -OBn) Moderate Steric hindrance from benzyloxy slows coupling
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester Electron-donating (-OMe, -OH) High -OH enhances activation with minimal steric effects
3-Carboxyphenylboronic acid pinacol ester Electron-withdrawing (-COOH) Low -COOH deactivates the boronic ester
3-Methoxy-2-nitrophenylboronic acid pinacol ester Electron-withdrawing (-NO₂) Very Low -NO₂ strongly deactivates the ring

Key Findings :

  • Electron-donating groups (e.g., -OMe, -OBn) activate the boronic ester for coupling but steric bulk (e.g., benzyloxy) may reduce reaction rates .
  • Electron-withdrawing groups (-NO₂, -COOH) suppress reactivity due to reduced electron density at the boron center .

Stability and Functional Group Compatibility

Compound Name Stability Under Oxidative Conditions Stability Under Hydrogenolysis Key Evidence
3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester Stable Unstable (benzyloxy cleavage) Benzyl ethers cleave under H₂/Pd
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester Stable Stable No labile protecting groups
3-Methoxy-2-nitrophenylboronic acid pinacol ester Reacts with H₂O₂ Stable Nitro groups react with peroxides

Key Findings :

  • Benzyloxy groups are prone to hydrogenolysis, limiting use in hydrogenation reactions .
  • Nitro-substituted boronic esters react with H₂O₂, forming byproducts that complicate handling .

Biological Activity

3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its biological activity and potential applications in medicinal chemistry. This compound is characterized by its ability to form reversible covalent bonds with diols, making it a valuable tool in enzyme inhibition studies and drug development.

Chemical Structure and Properties

The molecular formula of 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is C20H25BO3C_{20}H_{25}BO_3 with a molecular weight of 324.22 g/mol. It features a phenyl ring substituted with both benzyloxy and methoxy groups, which contribute to its reactivity and stability in biological systems.

PropertyValue
Molecular FormulaC20H25BO3
Molecular Weight324.22 g/mol
CAS Number2121514-22-3
Purity>97%

The biological activity of this compound primarily stems from its ability to interact with enzymes through the formation of covalent bonds. The boronic acid moiety can reversibly bind to diols present in the active sites of various enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme classes such as serine proteases and glycosidases.

Enzyme Inhibition

Research has shown that 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester can effectively inhibit specific enzymes, which is crucial for developing therapeutic agents targeting diseases involving enzyme dysregulation. For example, studies have indicated its potential as an inhibitor for certain proteases involved in cancer progression.

Drug Development

Due to its ability to form stable complexes with biological targets, this compound is being explored as a scaffold for designing new drugs. Its structural features allow for modifications that can enhance selectivity and potency against specific biological targets.

Case Studies

  • Inhibition of Glycosidases : A study demonstrated that derivatives of boronic acids, including 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, showed significant inhibitory effects on glycosidases involved in carbohydrate metabolism. This suggests potential applications in managing metabolic disorders.
  • Cancer Research : In vitro assays have revealed that this compound exhibits cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves the disruption of metabolic pathways critical for cancer cell survival.

Research Findings

Recent research has focused on the synthesis and characterization of this compound, along with its biological evaluations:

  • Synthesis : The compound can be synthesized through Suzuki-Miyaura coupling reactions, which are well-established methods for forming carbon-carbon bonds using boronic acids.
  • Biological Evaluation : Various studies have employed assays to evaluate the inhibitory effects on target enzymes, revealing IC50 values that indicate effective inhibition at low concentrations.

Q & A

Q. How to resolve contradictions in literature regarding reactivity with alkenes/aldehydes?

  • Methodological Answer : Conflicting E/Z selectivity in allylboration may arise from boronic ester speciation. Pre-treat with nBuLi and TFAA to form borinic esters, which enhance E-selectivity (from <20% to >90% in model systems). Validate via ¹¹B NMR and DFT calculations .

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